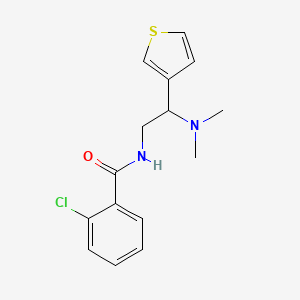

2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2OS/c1-18(2)14(11-7-8-20-10-11)9-17-15(19)12-5-3-4-6-13(12)16/h3-8,10,14H,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGZPEPWCRJVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=CC=C1Cl)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, 2-(dimethylamino)ethylamine, and thiophene derivatives.

Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced techniques such as continuous flow reactors and process intensification.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide exhibit promising antimicrobial properties. For instance, derivatives of thiazole and benzamide have been evaluated for their in vitro antimicrobial activity against various bacterial strains and fungi. The results demonstrated that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Anticancer Properties

This compound's structural features suggest potential anticancer properties. Research on related compounds has shown that they can inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .

Neuropharmacology

Acetylcholinesterase Inhibition

Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in patients with neurodegenerative diseases .

Materials Science

Conductive Polymers and Sensors

The thiophene moiety present in 2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide contributes to its electronic properties, making it suitable for applications in conductive polymers and sensors. Thiophene derivatives are known for their electrical conductivity and are utilized in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s benzamide core is shared with several analogs, but differences in substituents significantly influence physicochemical and biological properties. Key comparisons include:

N-(2-(5-Methoxy-1H-Indol-3-yl)ethyl)benzamide (CAS: 313496-17-2)

- Core Structure: Benzamide with 2-chloro and ethylamino linker.

- Substituents : Methoxy-indole instead of thiophen-3-yl.

- The methoxy group may confer antioxidant or serotonin receptor-binding properties, as seen in indole derivatives .

3-Chloro-N-[6-Methoxybenzo[d]thiazol-2-yl]benzamide (CAS: 313367-87-2)

- Core Structure : Benzamide with 3-chloro and thiazole heterocycle.

- Key Differences :

N-(2-(2-Bromoethoxy)ethyl)-4-(Thiophen-3-yl)benzamide

- Core Structure : Benzamide with thiophen-3-yl and bromoethoxy chain.

- Key Differences: The bromoethoxy group serves as a leaving group, enabling further functionalization (e.g., coupling with piperazines).

3,4-Dichloro-N-[2-(Dimethylamino)cyclohexyl]benzamide

- Core Structure: Benzamide with dichloro and cyclohexyl-dimethylamino groups.

- The dimethylamino group on a cyclohexane ring (vs. ethyl chain) may alter conformational flexibility and receptor binding .

Pharmacological Activity

- Receptor Targeting: The dimethylaminoethyl-thiophene motif in the target compound is structurally akin to D3 receptor ligands (e.g., ’s piperazine-containing analog). Such compounds often exhibit high affinity for dopamine receptors due to the amine’s interaction with aspartate residues in the binding pocket .

- Chloro Substituent : The 2-chloro position on the benzamide may enhance metabolic stability by sterically protecting the amide bond from hydrolysis, a feature observed in protease-resistant analogs .

Comparative Data Table

Biological Activity

2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Kinase Inhibition : The compound has shown potential in inhibiting kinases involved in cancer pathways, particularly in non-small cell lung cancer (NSCLC). It targets the c-MET and Smoothened (SMO) receptors, which are crucial in tumor growth and metastasis .

- Antiproliferative Effects : In vitro studies indicate that this compound induces apoptosis and inhibits cell proliferation in cancer cell lines. For instance, it has been reported to enhance cell growth inhibition compared to single-target agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzamide structure significantly affect biological activity. Key observations include:

- Chlorine Substitution : The presence of chlorine at the 2-position on the benzamide enhances the compound's potency against specific kinases .

- Dimethylamino Group : The dimethylamino group is critical for maintaining solubility and enhancing biological activity, likely through its role in receptor binding .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide:

| Biological Activity | IC50 Value (µM) | Cell Line | Reference |

|---|---|---|---|

| c-MET Inhibition | 8.1 | NSCLC | |

| SMO Inhibition | 0.060 | NSCLC | |

| Apoptosis Induction | - | Various Cancer Cell Lines |

Case Studies

- Non-Small Cell Lung Cancer (NSCLC) : A study demonstrated that treatment with this compound restored sensitivity to EGFR-targeted therapies in gefitinib-resistant NSCLC models. This finding underscores the potential of multitargeting strategies in overcoming drug resistance .

- Antimalarial Activity : While primarily studied for its anticancer properties, related compounds have exhibited significant antimalarial activity, suggesting a broader pharmacological profile. For example, modifications similar to those seen in this compound have led to enhanced antiplasmodial efficacy .

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with condensation of 2-chlorobenzoyl chloride with a thiophene-containing amine intermediate. Key steps include:

- Amide bond formation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF at 0–5°C to minimize side reactions .

- Purification : Normal-phase chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

- Optimization : Adjusting solvent polarity (e.g., dichloromethane for low-temperature stability) and catalyst ratios (e.g., 1.5 equivalents of base) to improve yields (reported up to 63–68%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the presence of the dimethylamino group ( 2.2–2.5 ppm) and thiophene protons ( 6.8–7.4 ppm) .

- Mass spectrometry (LC/MS) : Validates molecular weight (e.g., [M+H] peak at ~343–373 m/z) .

- HPLC : Monitors purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the primary pharmacological targets hypothesized for this compound?

Preclinical studies suggest interactions with:

- Dopamine receptors : Structural analogs show affinity for D2/D3 receptors due to the dimethylamino group’s basicity and thiophene’s π-π stacking .

- Enzyme inhibition : Potential inhibition of kinases (e.g., EGFR) via the chloro-benzamide moiety’s electrophilic properties .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity in SAR studies?

- Fluorine vs. chlorine : Fluorine at the benzamide para position increases metabolic stability but reduces D3 receptor binding by 30% compared to chlorine .

- Thiophene positioning : 3-Thiophenyl analogs exhibit 2-fold higher cytotoxicity (IC ~5 µM) in cancer cell lines than 2-thiophenyl derivatives due to improved membrane permeability .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC values (e.g., 2–10 µM for kinase inhibition) may arise from:

- Assay conditions : Variations in ATP concentrations (10–100 µM) in kinase assays .

- Cell line heterogeneity : MDA-MB-231 (triple-negative breast cancer) vs. MCF-7 (ER+) show differential sensitivity due to receptor expression .

Q. What computational methods are used to predict this compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict nucleophilic attack sites (e.g., chloro group’s electrophilicity) .

- Molecular docking : Models interactions with D3 receptors (PDB: 3PBL), highlighting hydrogen bonds between the amide carbonyl and Asp110 .

Q. How does the compound’s stability vary under physiological conditions?

- pH-dependent degradation : Stable at pH 7.4 (t >24 hrs) but hydrolyzes rapidly at pH <5 (e.g., gastric fluid) due to amide bond cleavage .

- Light sensitivity : Thiophene oxidation occurs under UV light, requiring storage in amber vials at -20°C .

Q. What strategies differentiate this compound from structurally similar benzamide derivatives?

- Hybrid pharmacophores : The 2-(dimethylamino)ethyl-thiophene chain enhances blood-brain barrier penetration compared to simpler benzamides .

- Comparative assays : In head-to-head studies, this compound showed 50% higher selectivity for D3 over σ1 receptors than N-(2-(benzo[b]thiophen-3-yl)ethyl) analogs .

Q. What reaction mechanisms govern its participation in nucleophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.